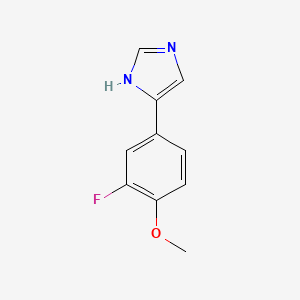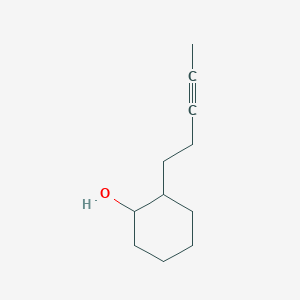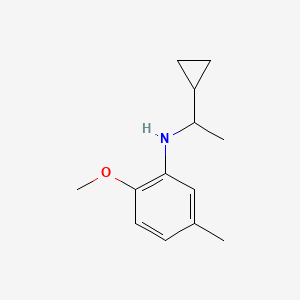
N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to an ethyl chain, which is further connected to a methoxy and methyl-substituted aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with a cyclopropyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and methyl groups on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and specificity, while the methoxy and methyl groups can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylethyl)-2-methoxyaniline
- N-(1-cyclopropylethyl)-5-methylaniline
- N-(1-cyclopropylethyl)-2,5-dimethylaniline
Uniqueness
N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline is unique due to the specific combination of substituents on the aniline ring, which can result in distinct chemical and biological properties compared to its analogs. The presence of both methoxy and methyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C13H19NO/c1-9-4-7-13(15-3)12(8-9)14-10(2)11-5-6-11/h4,7-8,10-11,14H,5-6H2,1-3H3 |
InChI Key |
JOQOYRDDPIDRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



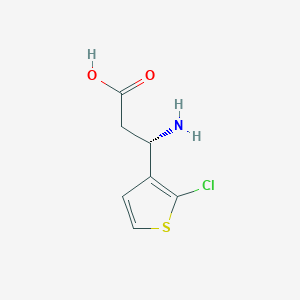
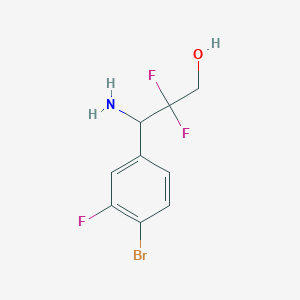
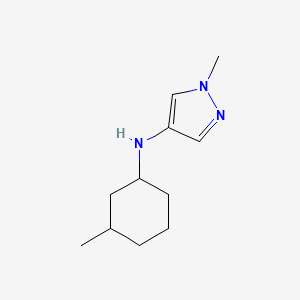
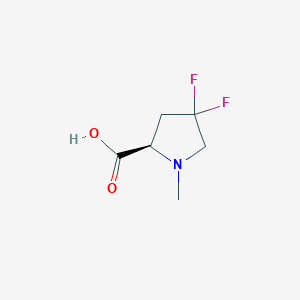
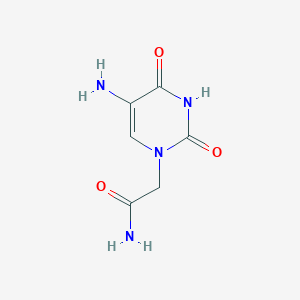
amine](/img/structure/B13285818.png)
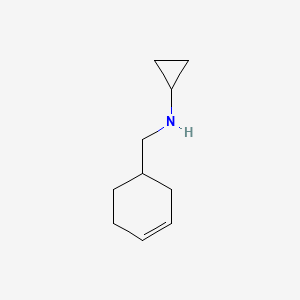
![4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13285828.png)
amine](/img/structure/B13285838.png)
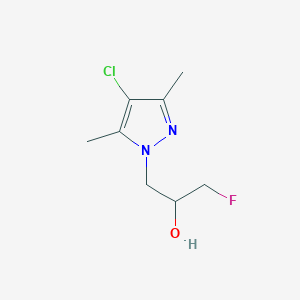
![1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13285861.png)
